Computed Lipophilicity (XLogP3) Across the N-Alkyl Homologous Series
The XLogP3 of N-butyl-2-methoxy-5-methylaniline is 3.2, which is 0.4 log units higher than the N-propyl analog (XLogP3 = 3.1), 0.4 log units higher than the N-ethyl analog (XLogP3 = 2.8), and 1.5 log units higher than the parent primary amine 2-methoxy-5-methylaniline (XLogP3 = 1.7), all computed using the same XLogP3 3.0 algorithm within PubChem [1]. This progressive increase of approximately 0.3–0.4 log units per methylene unit in the N-alkyl chain is consistent with established additivity principles for homologous series. The experimental log Kow for the parent amine has been independently reported as 1.74 (Hansch et al., 1995), corroborating the computational trend [2].
N-propyl: 3.1 | N-ethyl: 2.8
Parent amine: 1.7
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-ethyl analog: 2.8; N-propyl analog: 3.1; parent amine (2-methoxy-5-methylaniline): 1.7 |
| Quantified Difference | Δ = +0.4 vs N-propyl; +0.4 vs N-ethyl; +1.5 vs parent amine |
| Conditions | PubChem XLogP3 3.0 computational method (identical algorithm applied across all compounds) |
Why This Matters
The 1.5 log unit increase in lipophilicity versus the parent amine translates to approximately 30-fold higher theoretical partition into organic phases, directly impacting extraction efficiency, chromatographic retention, and dye-fiber affinity in hydrophobic polymer dyeing applications.
- [1] PubChem Compound Summaries: CID 28451230 (XLogP3 = 3.2), CID 28451231 (XLogP3 = 2.8), CID 17886154 (XLogP3 = 3.1), CID 8445 (XLogP3 = 1.7). Computed by XLogP3 3.0, PubChem release 2019.06.18–2025.04.14. National Center for Biotechnology Information. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR – Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society, p. 45. Experimental log Kow = 1.74 for 2-methoxy-5-methylaniline, as cited in PubChem CID 8445. View Source
